molecular formula C6H13NO2S B1588042 N-Methyl-L-methionine CAS No. 42537-72-4

N-Methyl-L-methionine

Cat. No.: B1588042
CAS No.: 42537-72-4
M. Wt: 163.24 g/mol
InChI Key: YAXAFCHJCYILRU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-L-methionine is a derivative of the essential amino acid methionine It is characterized by the presence of a methyl group attached to the nitrogen atom of the methionine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-L-methionine can be synthesized through several methods. One common approach involves the reductive amination of methionine using formaldehyde and a reducing agent such as sodium cyanoborohydride. Another method includes the N-methylation of methionine using methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale chemical reactors where methionine is subjected to methylation reactions under controlled conditions. The process typically includes purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyl-L-methionine has a wide range of applications in scientific research:

Mechanism of Action

N-Methyl-L-methionine exerts its effects primarily through its role as a methyl donor in biochemical reactions. It participates in methylation processes, transferring a methyl group to various substrates, including DNA, proteins, and lipids. This methylation can influence gene expression, protein function, and cellular signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Methionine: The parent compound of N-Methyl-L-methionine, involved in protein synthesis and various metabolic processes.

    S-Adenosylmethionine: A key methyl donor in numerous biochemical reactions, similar to this compound in its methylation role.

    N-Methyl-L-alanine: Another N-methylated amino acid with distinct biological functions.

Uniqueness: this compound is unique due to its specific role in methylation processes and its potential therapeutic applications. Unlike methionine, which is primarily involved in protein synthesis, this compound’s methylation capabilities make it a valuable compound in epigenetic regulation and cellular signaling .

Properties

IUPAC Name

(2S)-2-(methylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-7-5(6(8)9)3-4-10-2/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXAFCHJCYILRU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195326
Record name L-Methionine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42537-72-4
Record name N-Methyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42537-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Methionine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042537724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Methionine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-L-methionine
Reactant of Route 2
N-Methyl-L-methionine
Reactant of Route 3
N-Methyl-L-methionine
Reactant of Route 4
Reactant of Route 4
N-Methyl-L-methionine
Reactant of Route 5
Reactant of Route 5
N-Methyl-L-methionine
Reactant of Route 6
N-Methyl-L-methionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.